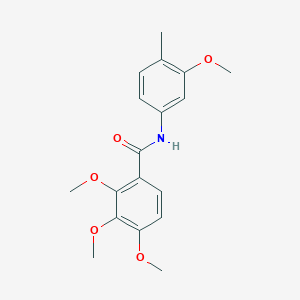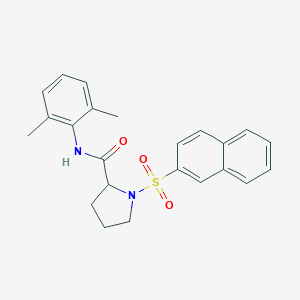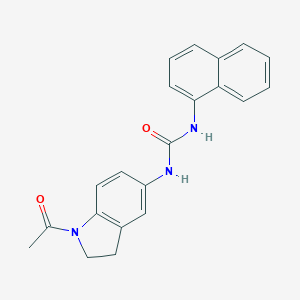![molecular formula C16H14N4OS2 B500015 phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether](/img/structure/B500015.png)
phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenoxypropylamine with thiophene-2-carboxylic acid hydrazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether
- 6-(1-Phenoxypropyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(1-Phenoxypropyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenoxypropyl and thiophenyl groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H14N4OS2 |
|---|---|
Molecular Weight |
342.4g/mol |
IUPAC Name |
6-(1-phenoxypropyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4OS2/c1-2-12(21-11-7-4-3-5-8-11)15-19-20-14(13-9-6-10-22-13)17-18-16(20)23-15/h3-10,12H,2H2,1H3 |
InChI Key |
VWSCVWSURWOTQE-UHFFFAOYSA-N |
SMILES |
CCC(C1=NN2C(=NN=C2S1)C3=CC=CS3)OC4=CC=CC=C4 |
Canonical SMILES |
CCC(C1=NN2C(=NN=C2S1)C3=CC=CS3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B499932.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide](/img/structure/B499934.png)

![N-(1-adamantyl)-N'-[2-(phenylsulfanyl)ethyl]urea](/img/structure/B499937.png)
![N-(1-adamantyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B499939.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B499942.png)


![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B499948.png)
![N-[5-ethoxy-2-(lactoylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B499949.png)

![N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B499953.png)
![5-({[2-(2-Chlorophenoxy)ethyl]amino}sulfonyl)-2-ethoxybenzamide](/img/structure/B499954.png)
![5-{[(2-Chlorobenzyl)amino]sulfonyl}-2-ethoxybenzamide](/img/structure/B499955.png)
